methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine
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Overview
Description
methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine is a chemical compound with the molecular formula C7H13N3O2 and a molecular weight of 171.2 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine typically involves the reaction of pyrrolidine with nitroethane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The pyrrolidine ring may also contribute to the compound’s binding affinity to specific receptors or enzymes, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-nitro-1-(1-pyrrolidinyl)ethylidene]ethanamine
- N-[2-nitro-1-(1-pyrrolidinyl)ethylidene]propanamine
- N-[2-nitro-1-(1-pyrrolidinyl)ethylidene]butanamine
Uniqueness
methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine is unique due to its specific structural features, such as the presence of both a nitro group and a pyrrolidine ring. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds. The combination of these functional groups allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(Z)-N-methyl-2-nitro-1-pyrrolidin-1-ylethenamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-8-7(6-10(11)12)9-4-2-3-5-9/h6,8H,2-5H2,1H3/b7-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMGOKLBFZSNBJ-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C/[N+](=O)[O-])/N1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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